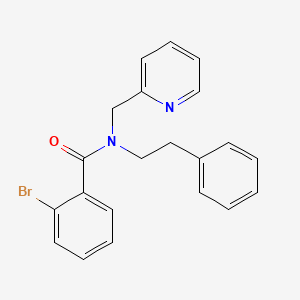
2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a piperidine ring substituted with a thiophene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Piperidine Substitution: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoxazole intermediate.
Thiophene Substitution: The thiophene group can be attached to the piperidine ring through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoxazole ring can be reduced under hydrogenation conditions to form dihydrobenzoxazole derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted piperidine derivatives.
科学研究应用
2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against neurological disorders.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of 2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or ion channels in the nervous system.
Pathways Involved: The compound can modulate signaling pathways by binding to receptors, leading to changes in cellular responses such as ion flux or enzyme activity.
相似化合物的比较
Similar Compounds
2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-thiazole: Similar structure but with a thiazole ring instead of a benzoxazole ring.
2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a benzoxazole ring.
Uniqueness
2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole is unique due to its specific combination of a benzoxazole ring with a thiophene-substituted piperidine ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .
属性
IUPAC Name |
2-(4-thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-5-14-13(4-1)17-16(19-14)18-9-7-12(8-10-18)15-6-3-11-20-15/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQVGFAHTBAVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B3002177.png)

![3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B3002182.png)


![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B3002186.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-1-acetylpiperidine-4-carboxamide](/img/structure/B3002187.png)
![N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide](/img/structure/B3002188.png)
![2,5-dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B3002189.png)

![5-ethyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3002194.png)


